molecular formula C26H30ClN5O3 B2709547 N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902933-19-1

N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2709547
CAS RN: 902933-19-1
M. Wt: 496.01
InChI Key:
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including those related to the compound , have been synthesized and studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Antifungal and Antibacterial Activity

Further extending the scope, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing triazole moieties and assessed their antimicrobial activity. These compounds exhibited notable performance against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential in developing new antimicrobial agents Hassan, 2013.

Antidepressant Potential and Adenosine Receptor Antagonism

Sarges et al. (1990) investigated a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines for their potential as rapid-onset antidepressants. These compounds showed significant activity in behavioral despair models in rats and exhibited strong binding to adenosine receptors, suggesting a novel approach to antidepressant therapy Sarges et al., 1990.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the reaction of 4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline with 2-(4-chlorophenyl)ethylamine followed by acylation with propanoyl chloride. The reaction is carried out in the presence of appropriate solvents and reagents under controlled conditions to obtain the desired product.", "Starting Materials": [ "4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline", "2-(4-chlorophenyl)ethylamine", "propanoyl chloride" ], "Reaction": [ "Step 1: 4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline is dissolved in an appropriate solvent and reacted with 2-(4-chlorophenyl)ethylamine in the presence of a suitable catalyst and under controlled conditions to obtain the intermediate product.", "Step 2: The intermediate product obtained in step 1 is then acylated with propanoyl chloride in the presence of a suitable base and under controlled conditions to obtain the final product, N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide.", "Step 3: The final product is purified using appropriate techniques such as column chromatography or recrystallization to obtain the pure compound." ] }

CAS RN

902933-19-1

Molecular Formula

C26H30ClN5O3

Molecular Weight

496.01

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C26H30ClN5O3/c1-18(2)35-17-5-16-31-25(34)21-6-3-4-7-22(21)32-23(29-30-26(31)32)12-13-24(33)28-15-14-19-8-10-20(27)11-9-19/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,28,33)

SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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